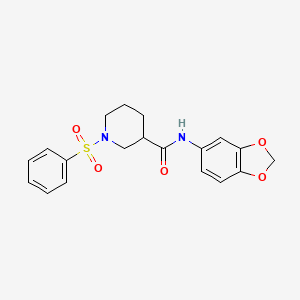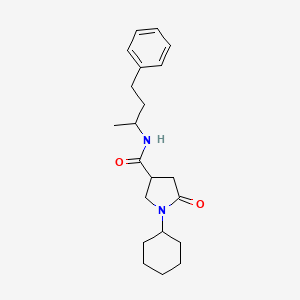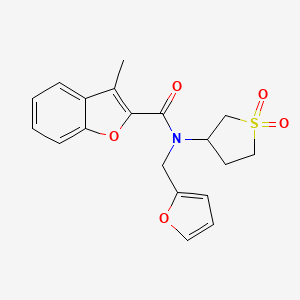![molecular formula C16H22N2O2 B4389797 N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4389797.png)
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide
Übersicht
Beschreibung
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects.
Wirkmechanismus
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which play a role in pain, inflammation, mood, and other physiological processes. By inhibiting FAAH, N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide increases the levels of endocannabinoids in the body, leading to the therapeutic effects observed.
Biochemical and Physiological Effects:
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and chemokines. N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has also been shown to reduce pain by decreasing the activity of nociceptive neurons in the spinal cord. In addition, N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to have anxiolytic and antidepressant effects by increasing the levels of endocannabinoids in the amygdala and hippocampus, regions of the brain that are involved in anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is its specificity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is its relatively low potency, which can make it difficult to achieve therapeutic effects at low doses. In addition, N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide. One area of interest is in the development of more potent FAAH inhibitors that can achieve therapeutic effects at lower doses. Another area of interest is in the development of more water-soluble formulations of N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide that can be administered more easily in vivo. Finally, there is interest in exploring the potential of N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide in other areas of medicine, such as cancer and neurodegenerative diseases. Overall, N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is a promising compound with significant therapeutic potential, and further research is needed to fully understand its mechanisms of action and potential applications.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been extensively studied for its therapeutic potential in various diseases and conditions. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease.
Another area of research has been in the treatment of anxiety and depression. N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Furthermore, N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to enhance the effects of other antidepressant drugs, suggesting that it may have potential as an adjunct therapy for these conditions.
Eigenschaften
IUPAC Name |
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-15(19)17-14-8-6-13(7-9-14)16(20)18-10-4-5-12(2)11-18/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDLPKHAJZRORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4389715.png)
![methyl 4-({[(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B4389721.png)
![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4389729.png)

![{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4389734.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B4389741.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4389745.png)
![4-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389773.png)

![N-(tert-butyl)-2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4389799.png)
![4-{[(5-bromo-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4389810.png)
![1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)-2H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4389811.png)
![4-chloro-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4389819.png)
